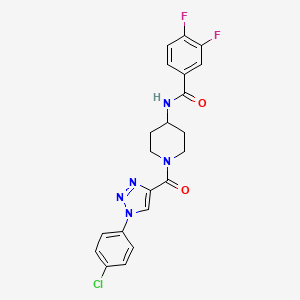

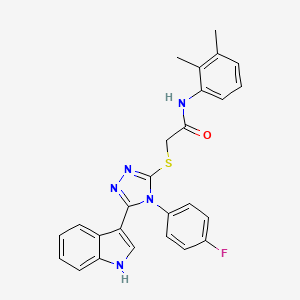

![molecular formula C21H16N6S B2546392 4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol CAS No. 878556-52-6](/img/structure/B2546392.png)

4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol is a heterocyclic molecule that is part of a class of compounds known for their potential biological activities. The structure of this compound suggests it may have interactions with various biological targets due to the presence of triazole and pyrrole moieties, which are common in pharmacologically active molecules.

Synthesis Analysis

The synthesis of related triazole derivatives often involves the cyclization of thiosemicarbazides or dithiocarbazinates with hydrazine hydrate, as seen in the synthesis of the basic nucleus 4-(amino)-5-phenyl-1,2,4-triazole-3-thiol . This method could potentially be adapted for the synthesis of the compound by incorporating the appropriate phenyl-pyrrol-pyrazol substituent into the starting materials.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms. This ring system is known to confer stability and a variety of binding modes to the compounds, making them suitable for interaction with biological targets .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including alkylation, oxidation, and condensation with aldehydes to form Schiff bases . These reactions can be used to modify the triazole core and introduce different substituents, which can significantly alter the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the triazole ring. The presence of a pyrrol and phenyl group in the compound of interest is likely to affect these properties, potentially enhancing the compound's lipophilicity and its ability to cross cell membranes .

Scientific Research Applications

Synthesis and Biological Potential

Synthesis Techniques and Properties

The synthesis of derivatives involving 1,2,4-triazole and pyrazole fragments has been extensively explored, highlighting the chemical modification possibilities and significant pharmacological potential. For instance, Fedotov et al. (2022) detailed the synthesis and properties of 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, emphasizing the strategic role of pyrazole and 1,2,4-triazole derivatives in modern medicine. The study aimed to optimize the synthesis conditions and investigate the properties of these compounds, suggesting their potential interaction with biological targets due to the integration of 1,2,4-triazole and pyrazole in a single molecule (Fedotov, Hotsulia, & Panasenko, 2022).

Antimicrobial and Antifungal Activities

Research on the antimicrobial and antifungal activities of synthesized compounds has shown promising results. For example, Idrees, Kola, & Siddiqui (2019) reported on the synthesis, characterization, and antimicrobial activities of novel 6-AminoTriazolo-Thiadiazoles integrated with Benzofuran and Pyrazole moieties. These compounds exhibited promising antimicrobial activities when compared with the standard drug Chloramphenicol, indicating their potential as effective antimicrobial agents (Idrees, Kola, & Siddiqui, 2019).

Antioxidant and Analgesic Activities

Karrouchi et al. (2016) synthesized Schiff bases of 4-amino-1,2,4-triazole derivatives containing a pyrazole moiety and evaluated them for in vivo analgesic and in vitro antioxidant activities. The findings revealed significant analgesic and antioxidant properties, underscoring the therapeutic potential of these compounds (Karrouchi, Chemlal, Taoufik, Cherrah, Radi, El Abbes Faouzi, & Ansar, 2016).

Antimicrobial Activities of Mannich and Schiff Bases

Bayrak et al. (2009) investigated the synthesis of new 1,2,4-triazoles, their Mannich and Schiff bases, and evaluated their antimicrobial activities. The study highlighted the potential of these compounds as antimicrobial agents, contributing valuable insights into the development of new therapeutic agents (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-phenyl-3-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N6S/c28-21-24-23-19(26(21)16-9-3-1-4-10-16)18-15-22-27(17-11-5-2-6-12-17)20(18)25-13-7-8-14-25/h1-15H,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTSKYXJPUJBASN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)C3=NNC(=S)N3C4=CC=CC=C4)N5C=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

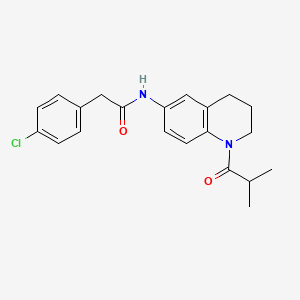

![{[3-(Ethoxycarbonyl)-4-(2-methylpropyl)thiophen-2-yl]carbamoyl}methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2546311.png)

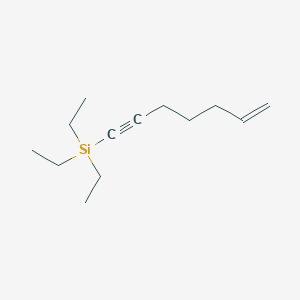

![N-(2-methoxyphenethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2546314.png)

![N-(1-Cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)butan-2-ylamino]acetamide](/img/structure/B2546322.png)

![[(1R,2R)-2-(Methoxymethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2546323.png)

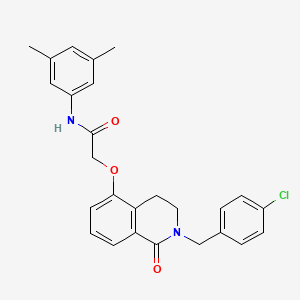

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B2546328.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2546329.png)